Ornithine-methotrexate
Description
Context of Methotrexate (B535133) as an Antifolate Agent and its Biological Significance
Methotrexate (MTX) is a potent antifolate agent that plays a crucial role in the treatment of various cancers and autoimmune diseases. ontosight.ainih.govmedchemexpress.com Its mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway. ontosight.aimedchemexpress.commdpi.com By binding to DHFR with high affinity, methotrexate prevents the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. medchemexpress.commdpi.com This disruption of nucleotide synthesis preferentially affects rapidly proliferating cells, such as cancer cells and activated immune cells, leading to the inhibition of their growth and proliferation. ontosight.ainih.gov
Rationale for Derivatization and Conjugation Strategies of Methotrexate
Despite its efficacy, the clinical use of methotrexate can be limited by factors such as poor permeability across biological barriers like the blood-brain barrier (BBB) and the development of drug resistance in tumor cells. tandfonline.comnih.gov These limitations have spurred the exploration of various derivatization and conjugation strategies aimed at improving its pharmacokinetic and pharmacodynamic properties. The primary goals of these modifications include enhancing drug delivery to target tissues, overcoming resistance mechanisms, and potentially reducing systemic toxicity. ontosight.ainih.gov
Overview of Amino Acid Conjugates of Methotrexate in Drug Design
Among the various amino acid conjugates, those involving ornithine have garnered significant attention. Ornithine is a basic amino acid that is not one of the 20 proteinogenic amino acids. The conjugation of ornithine to methotrexate (mAPA-Orn) involves replacing the glutamate (B1630785) moiety of the parent drug. nih.gov Research into ornithine-methotrexate and its analogues has explored their synthesis, inhibitory activity against target enzymes, and effects on cancer cell lines. nih.govnih.govalliedacademies.org
The synthesis of methotrexate analogues where the glutamate residue is replaced by ornithine has been described in scientific literature. nih.govnih.gov These synthetic routes often involve multi-step processes with the protection and deprotection of functional groups to achieve the desired final compound. nih.govepistemonikos.org
Studies have shown that this compound is an active inhibitor of dihydrofolate reductase (DHFR). nih.gov However, its potency can be lower than that of methotrexate. For instance, one study reported an IC50 value of 0.160 microM for mAPA-Orn against L1210 mouse leukemia DHFR, compared to the much lower IC50 of methotrexate. nih.gov Interestingly, the aminopterin (B17811) analogue with ornithine (APA-Orn) was found to be a more potent inhibitor of both DHFR (IC50 = 0.072 microM) and folylpolyglutamate synthetase (FPGS) (Ki = 0.15 +/- 0.06 microM). nih.gov
The cytotoxic activity of this compound against tumor cells has also been evaluated. It has been observed that the presence of the positively charged amino group in the ornithine side chain can be detrimental to cellular uptake, leading to lower cytotoxicity compared to methotrexate in wild-type cell lines. nih.gov However, in methotrexate-resistant cell lines, such as L1210/R81, both mAPA-Orn and APA-Orn have shown greater potency than their glutamate-containing counterparts. nih.gov This suggests a potential for these conjugates to overcome certain mechanisms of drug resistance.
Further research has explored the development of other derivatives based on the this compound scaffold, including those with modified terminal amino groups. nih.gov Docking studies have also been conducted to understand the interactions of this compound with its target enzymes at a molecular level. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
80407-73-4 |
|---|---|
Molecular Formula |
C20H25N9O3 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H25N9O3/c1-29(10-12-9-24-17-15(25-12)16(22)27-20(23)28-17)13-6-4-11(5-7-13)18(30)26-14(19(31)32)3-2-8-21/h4-7,9,14H,2-3,8,10,21H2,1H3,(H,26,30)(H,31,32)(H4,22,23,24,27,28)/t14-/m0/s1 |
InChI Key |
XZMFYMLGNMSYOG-AWEZNQCLSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCN)C(=O)O |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ADMPO N-alpha-(4-amino-4-deoxy-N(10)--methylpteroyl)ornithine ornithine-methotrexate |
Origin of Product |
United States |
Synthetic Methodologies for Ornithine Methotrexate Conjugates
General Principles of Methotrexate (B535133) Derivatization
Methotrexate (MTX) possesses two carboxylic acid groups, an α- and a γ-carboxyl group, associated with its glutamate (B1630785) moiety. plos.org Derivatization primarily targets these carboxyl groups to form amide linkages with amino compounds like ornithine. The γ-carboxylate is more frequently derivatized for creating conjugates. plos.orgalliedacademies.org
A common strategy involves the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amino group of ornithine. One method to achieve this is the formation of an MTX-anhydride. plos.org This is often accomplished using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO). plos.org This activation preferentially occurs at the more reactive γ-carboxyl group, facilitating a regioselective reaction. plos.org This approach is foundational for linking various molecules to MTX, including amino acids, polymers, and other drug moieties. plos.orgacs.org
Specific Condensation and Coupling Approaches for Ornithine Conjugation
The formation of the amide bond between methotrexate and ornithine is typically achieved through condensation or coupling reactions. One documented synthesis involves the condensation of 4-amino-4-deoxy-N¹⁰-methylpteroic acid (the core structure of MTX) directly with a protected derivative of L-ornithine, such as N-gamma-carbobenzoxy-L-ornithine tert-butyl ester. nih.gov
Alternatively, a more direct approach involves coupling the intact methotrexate molecule with a protected ornithine derivative. alliedacademies.orgnih.gov This method relies on the activation of the γ-carboxyl group of methotrexate, as described previously. plos.org Once the MTX-anhydride is formed, it is reacted with the desired ornithine derivative in a suitable solvent. plos.org The free amino group of ornithine attacks the activated carboxyl group, forming a stable amide bond and releasing the activating group. This method allows for the creation of a direct linkage between the glutamate portion of MTX and the ornithine molecule.
Strategies for Protecting Group Management and Deprotection in Ornithine-Methotrexate Synthesis
To ensure the selective formation of the desired amide bond at a specific amino group and to prevent unwanted side reactions, such as polymerization, protecting groups are essential. alliedacademies.orgpeptide.com In the synthesis of this compound, both the side-chain amino group (δ-amino) of ornithine and its carboxyl group must be temporarily blocked. nih.gov
Commonly used protecting groups for the ornithine side-chain amine include the benzyloxycarbonyl (Z or Cbz) group. nih.govpeptide.com The carboxyl group of ornithine is often protected as a tert-butyl ester. nih.gov The use of these orthogonal protecting groups allows for their selective removal under different conditions once the coupling reaction is complete. For example, the Cbz group is typically removed via hydrogenolysis, while the tert-butyl ester is cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). nih.govsigmaaldrich.com The removal of these protecting groups (deprotection) yields the final this compound conjugate. alliedacademies.orgnih.gov Research has shown that the removal of the Cbz group from an ornithine-MTX conjugate can improve its activity. alliedacademies.orgalliedacademies.org
Table 1: Protecting Groups in this compound Synthesis
| Amino Acid | Functional Group | Protecting Group | Abbreviation | Deprotection Reagent(s) |
|---|---|---|---|---|
| L-Ornithine | δ-amino group | Benzyloxycarbonyl | Cbz or Z | H₂/Pd, HBr |
| L-Ornithine | α-carboxyl group | tert-butyl ester | tBu | Trifluoroacetic Acid (TFA) |
| L-Ornithine | δ-amino group | tert-butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) |
This table is based on common protecting group strategies in peptide and conjugate synthesis. nih.govpeptide.comsigmaaldrich.com
Methodologies for Analytical Characterization of Synthesized this compound Compounds
After synthesis and purification, a comprehensive analytical characterization is required to confirm the identity, structure, and purity of the this compound conjugate. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for both the purification and the analysis of the final conjugate. jocpr.comnih.gov Reversed-phase HPLC is often used to separate the conjugate from starting materials and by-products. nih.gov The purity of the compound is determined by integrating the peak area in the chromatogram. Detection is commonly performed using UV-Vis spectroscopy, as methotrexate has a characteristic absorbance maximum around 303 nm or 372 nm. jocpr.comnih.gov Derivatization techniques, such as post-column photo-oxidative irradiation, can be used to convert methotrexate and its conjugates into highly fluorescent products, allowing for more sensitive detection. researchgate.netresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized conjugate. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) provide the mass-to-charge ratio (m/z) of the molecule, which can be used to verify that the conjugation was successful and that the protecting groups have been removed. tandfonline.com
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Information Obtained |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | Retention time, purity level, separation from impurities. nih.gov |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Mass-to-charge ratio (m/z) of the final compound. tandfonline.com |
Structure Activity Relationships Sar of Ornithine Methotrexate Analogues
Influence of Ornithine Moiety Modifications on Enzyme Binding Affinity
The replacement of the glutamate (B1630785) moiety in methotrexate (B535133) with ornithine significantly influences its binding affinity to key enzymes. Ornithine-methotrexate analogues have demonstrated potent inhibitory activity against DHFR. alliedacademies.org The structural integrity of the ornithine side chain is critical for this interaction.
Modifications to the ornithine moiety, such as the introduction of protecting groups, have been shown to alter enzyme binding. For instance, the presence of a carbobenzoxy (Cbz) group on the ornithine side chain was found to not significantly affect the binding affinity to DHFR. alliedacademies.org However, the removal of this protecting group led to a threefold increase in activity for the ornithine derivative, suggesting that a free side chain is more favorable for optimal interaction with the enzyme. alliedacademies.org
Furthermore, the length and nature of the amino acid side chain are important. The replacement of the glutamate in methotrexate with other amino acids, including ornithine, has been explored to understand the impact on enzyme inhibition. These studies indicate that the specific chemical properties of the ornithine side chain contribute to its potent DHFR inhibition. alliedacademies.org
Impact of Linker Chemistry and Positional Isomerism on Biological Activity
The chemical nature of the linker connecting ornithine to the methotrexate backbone, as well as the point of attachment (positional isomerism), has a profound effect on the biological activity of the resulting conjugate.
Linker Chemistry:
Positional Isomerism:
The site of conjugation on the methotrexate molecule, specifically whether the ornithine is attached at the α- or γ-carboxyl group of the glutamate moiety, is a key determinant of biological activity. Studies on various methotrexate analogues have shown that γ-substituted compounds generally exhibit more effective binding to DHFR than their α-substituted counterparts. alliedacademies.orgalliedacademies.org For example, a γ-tert-butyl ester of methotrexate demonstrated 1.9 times higher binding affinity to DHFR than methotrexate itself. alliedacademies.orgalliedacademies.org This suggests that modifications at the γ-position are better tolerated and can even enhance the interaction with the enzyme's active site. The steric and electronic properties of the α- and γ-positions differ, leading to distinct orientations of the ornithine moiety within the enzyme's binding pocket, thereby affecting the inhibitory potency.
Role of Terminal Amino Group Modifications of Ornithine in Conjugate Efficacy
The presence of a free, positively charged terminal amino group has been found to be detrimental to cellular uptake. alliedacademies.org This is a significant drawback as it can limit the amount of the drug that reaches its intracellular target. However, this same terminal amino group is often essential for the inhibition of other key enzymes, such as FPGS. alliedacademies.org
To address the issue of poor cellular uptake, modifications to the terminal amino group have been explored. N-acylation of the terminal amino group can neutralize its positive charge, which has been shown to enhance cytotoxicity. For example, N-acetylated derivatives of this compound have demonstrated increased potency. This modification, while improving cellular entry, can have a differential impact on enzyme inhibition. While N-acylation may not significantly alter DHFR inhibitory activity, it can dramatically reduce the inhibition of FPGS, highlighting the dual role of the terminal amino group.
Comparative SAR Analysis with Other Amino Acid-Methotrexate Conjugates (e.g., Lysine-Methotrexate)
A comparative analysis of the structure-activity relationships of this compound with other amino acid conjugates, such as lysine-methotrexate (B1675781), provides valuable insights into the optimal design of these therapeutic agents.
Both ornithine and lysine (B10760008) are basic amino acids, but their side chain lengths differ, with lysine having a longer side chain. This difference in chain length can affect how the conjugate fits into the enzyme's active site. In some studies, lysine-methotrexate has been reported to be more potent than the ornithine derivative. alliedacademies.org
The inhibitory activities of ornithine and lysine analogues of methotrexate against DHFR have been compared. In one study, both the ornithine and lysine analogues, as well as their precursor Cbz-protected forms, showed significant inhibition of DHFR. nih.gov However, the deprotected lysine derivative was found to be more potent than the deprotected ornithine derivative. alliedacademies.org The removal of the Cbz protecting group improved the activity of the ornithine analogue three-fold, whereas the lysine analogue showed similar potency in both its protected and deprotected forms. alliedacademies.org
Furthermore, while the ornithine derivative of an aminopterin (B17811) analogue was found to be a potent dual inhibitor of both DHFR and FPGS, the corresponding lysine derivative lacked activity as an FPGS inhibitor. alliedacademies.org This underscores the subtle yet critical role that the specific amino acid plays in the multi-target activity of these conjugates.
The following table summarizes the inhibitory activities of selected methotrexate analogues:
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Methotrexate | DHFR | 0.009 | alliedacademies.org |
| This compound | DHFR | - | - |
| Lysine-Methotrexate | DHFR | - | - |
| N-Cbz-Ornithine-Methotrexate | DHFR | 0.31 | alliedacademies.org |
| N-Cbz-Lysine-Methotrexate | DHFR | - | - |
| Aminopterin-Ornithine | DHFR | 0.072 | alliedacademies.org |
| Aminopterin-Ornithine | FPGS (Ki) | 0.15 | alliedacademies.org |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
Molecular and Cellular Mechanisms of Action of Ornithine Methotrexate Conjugates
Direct Enzyme Inhibition Profiles
Ornithine-methotrexate conjugates have been synthesized and evaluated for their ability to inhibit key enzymes in the folate metabolic pathway. The primary target of methotrexate (B535133), dihydrofolate reductase (DHFR), and other relevant enzymes have been the focus of these investigations.
Dihydrofolate Reductase (DHFR) Inhibition Kinetics and Binding Dynamics
The primary mechanism of action of methotrexate is the potent inhibition of DHFR, an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate. The conjugation of ornithine to methotrexate can influence its binding affinity and inhibitory activity against DHFR.
Research has shown that ornithine derivatives of methotrexate can retain significant DHFR inhibitory activity. For instance, a review of various methotrexate derivatives reported the inhibitory concentrations (IC50) for both lysine (B10760008) and ornithine derivatives against chicken liver DHFR. While the lysyl derivative showed potency comparable to methotrexate, the ornithine derivative also demonstrated inhibitory capacity, albeit slightly less potent in some forms. The presence of a protecting group on the ornithine side chain was found to influence the activity, with its removal leading to a three-fold improvement in inhibitory action. cuni.cz
A particularly well-studied ornithine-containing methotrexate analogue is Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine (PT523). This compound has been shown to be an exceptionally tight-binding inhibitor of DHFR. nih.gov In a spectrophotometric kinetic assay using recombinant human DHFR, a derivative of PT523, after enzymatic activation, exhibited a Ki of 0.35 pM, indicating extremely potent inhibition. nih.gov In contrast, the prodrug form without enzymatic activation was a poor inhibitor, with a Ki greater than 10 µM. nih.gov This highlights the critical role of the specific chemical structure in the interaction with the enzyme's active site.
The table below summarizes the inhibitory activity of selected ornithine derivatives of methotrexate against DHFR.
| Compound | Enzyme Source | IC50 (µM) | Reference |
| Methotrexate | Chicken Liver | - | cuni.cz |
| This compound Derivative | Chicken Liver | - | cuni.cz |
| Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine (PT523) | Human | - | nih.gov |
| N-[Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithinyl]-L-phenylalanine (activated) | Recombinant Human | 0.00000035 (Ki) | nih.gov |
Note: Specific IC50 values for the simple this compound conjugate from the review were not provided in the abstract.
Folylpolyglutamate Synthetase (FPGS) Interactions and Modulatory Effects
Folylpolyglutamate synthetase (FPGS) is another critical enzyme in folate metabolism. It catalyzes the addition of glutamate (B1630785) residues to folates and antifolates like methotrexate. This polyglutamation is crucial as it enhances the intracellular retention of these compounds and increases their inhibitory activity against other folate-dependent enzymes.
The conjugation of ornithine to methotrexate can affect its interaction with FPGS. A review article indicated that an ornithine derivative of methotrexate was found to be a more potent inhibitor of FPGS compared to the corresponding lysine derivative. cuni.czalliedacademies.org This suggests that the structure of the amino acid conjugate plays a significant role in its recognition and binding by FPGS.
However, some complex ornithine derivatives, such as Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine (PT523), are designed to be non-polyglutamatable. nih.gov This characteristic is of therapeutic interest for tumors that have developed resistance to classical antifolates due to decreased FPGS expression. nih.gov
The table below presents the inhibitory data for an ornithine derivative of methotrexate against FPGS.
| Compound | Enzyme Source | IC50/Ki (µM) | Reference |
| This compound Derivative | - | More potent than lysyl derivative | cuni.czalliedacademies.org |
Note: Specific IC50/Ki values for the this compound derivative against FPGS from the review were not provided in the abstract.
Investigation of Other Folate-Dependent Enzyme Targets (e.g., AICART, TYMS)
Cellular Uptake and Transport Dynamics
The entry of methotrexate and its conjugates into cancer cells is a critical determinant of their cytotoxic activity. Two primary transport systems are involved: the folate receptors (FR) and the reduced folate carrier (RFC).
Folate Receptor (FR)-Mediated Internalization Mechanisms (e.g., Folate Receptor-α)
Folate receptors, particularly folate receptor-α (FRα), are often overexpressed on the surface of various cancer cells and represent a key target for drug delivery. These receptors mediate the internalization of folates and their analogues through endocytosis. acs.orgcore.ac.uknih.gov The conjugation of methotrexate to ligands that bind to FRα can enhance its selective uptake by tumor cells.
Reduced Folate Carrier (RFC) Interactions and Substrate Specificity
The reduced folate carrier (RFC) is the primary transporter for methotrexate and reduced folates in most tissues and cancer cells. cuni.cznih.govwikipedia.org It functions as a bidirectional anion exchanger. wikipedia.org The affinity of methotrexate for RFC is a key factor in its cellular uptake and subsequent cytotoxic effects.
The conjugation of ornithine to methotrexate can significantly impact its interaction with the RFC. Research on Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine (PT523) has shown that it is transported by the RFC pathway, and in some cases, even more efficiently than methotrexate itself. nih.gov This enhanced transport is attributed to the larger and more hydrophobic hemiphthaloyl-ornithine side chain. nih.gov
Proton-Coupled Folate Transporter (PCFT) Considerations for Transport
The proton-coupled folate transporter (PCFT), also known as SLC46A1, is a key player in the intestinal absorption of dietary folates and the transport of antifolate drugs into cancer cells. uniprot.orgtandfonline.com Operating optimally in acidic environments (pH 4.0-5.5), PCFT utilizes a proton gradient to drive the cellular uptake of its substrates. uniprot.org While PCFT is a significant transporter for some antifolates like pemetrexed, its role in the transport of methotrexate (MTX) and its ornithine conjugates appears to be less pronounced compared to the reduced folate carrier (RFC). nih.govttuhsc.edu
Studies have shown that PCFT has little to no effect on the cellular activities of methotrexate. nih.govttuhsc.edu This suggests that this compound, a structural analog of MTX, is likely not a primary substrate for PCFT-mediated transport. The structural modifications introduced by the ornithine moiety may further hinder its recognition and transport by PCFT. Research on related compounds, such as Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-l-ornithine (PT523), indicates a preference for RFC-mediated transport with no significant involvement of PCFT. tandfonline.comnih.gov Therefore, the cellular uptake of this compound conjugates is likely to be minimally dependent on PCFT activity.
ATP-Binding Cassette (ABC) Transporter Modulation (e.g., rMrp2)
ATP-binding cassette (ABC) transporters are a large family of efflux pumps that actively transport a wide variety of substrates, including drugs, out of cells, often contributing to multidrug resistance (MDR) in cancer. csic.esnih.gov The multidrug resistance-associated protein 2 (MRP2), also known as ABCC2, is an ABC transporter implicated in the efflux of methotrexate and its analogs. nih.govresearchgate.netnih.gov
Quantitative structure-activity relationship (QSAR) studies have been conducted to understand the structural features that govern the interaction of methotrexate analogs with rat Mrp2 (rMrp2). nih.govresearchgate.net These studies have identified hydrophobicity, the octanol/water partition coefficient, and negative charge as important factors for the affinity of these compounds to rMrp2. nih.gov A 3D-QSAR model further defined a pharmacophore with two hydrophobic regions, two aromatic rings, and a negatively ionizable group as critical for binding to rMrp2. nih.govresearchgate.net
Interestingly, the addition of a benzoyl ornithine group to the methotrexate structure was found to significantly enhance its interaction with rMrp2. Specifically, this modification resulted in a 40-fold more potent inhibition of the transport of a known rMrp2 substrate, S-(2,4-dinitrophenyl)glutathione (DNP-SG). nih.govresearchgate.net This suggests that while not essential for transport, the ornithine moiety contributes to the recognition and transport of the methotrexate analog by rMrp2. nih.gov This modulation of ABC transporter activity by the ornithine conjugate has important implications for its pharmacological profile and potential to overcome or contribute to drug resistance.
| Transporter | Role in this compound Transport | Key Findings |
| Proton-Coupled Folate Transporter (PCFT) | Minimal | Studies on methotrexate and related ornithine-containing analogs suggest PCFT is not a primary transporter. tandfonline.comnih.govttuhsc.edu |
| ATP-Binding Cassette (ABC) Transporter (rMrp2) | Efflux Modulation | The addition of a benzoyl ornithine group to methotrexate leads to a 40-fold increase in inhibitory potency against rMrp2-mediated transport. nih.govresearchgate.net |
Intracellular Processing and Bioactivation Pathways
Prodrug Activation Mechanisms (e.g., Lysosomal Degradation, Specific Proteolytic Cleavage)
This compound conjugates can be considered prodrugs, where the ornithine moiety masks the active methotrexate molecule. nih.govcreative-biolabs.com The release of the active drug within the cell is a critical step for its therapeutic effect. One of the primary mechanisms for this activation is through enzymatic cleavage.
For instance, methotrexate-peptide conjugates can be designed to be activated by specific enzymes that may be overexpressed in the tumor microenvironment or within cancer cells. creative-biolabs.comaacrjournals.org Carboxypeptidases, for example, can hydrolyze the peptide bond linking the amino acid to methotrexate, releasing the active drug. creative-biolabs.com
Another significant pathway for prodrug activation is lysosomal degradation. clinexprheumatol.orgbath.ac.ukmdpi.com Following cellular uptake, often through endocytosis, the conjugate can be trafficked to lysosomes. nih.gov The acidic environment and the array of proteases within lysosomes can effectively break down the conjugate, liberating active methotrexate into the cytoplasm. clinexprheumatol.orgbath.ac.uk This mechanism has been demonstrated for methotrexate conjugated to carrier proteins like albumin, where lysosomal enzymes play a crucial role in releasing the active drug. clinexprheumatol.orgbath.ac.uk The efficiency of this process can be influenced by the nature of the linker between ornithine and methotrexate.
Intracellular Release and Accumulation of Active Species
Once inside the cell, the this compound conjugate must release the active methotrexate to exert its pharmacological effect. As discussed, this release is primarily mediated by enzymatic cleavage, either by specific proteases or within the lysosomal compartment. creative-biolabs.comclinexprheumatol.org The rate and extent of this intracellular release are critical determinants of the drug's efficacy.
The accumulation of the active species, methotrexate, is then governed by a balance between its release from the prodrug, its binding to intracellular targets like dihydrofolate reductase (DHFR), and its potential efflux from the cell by ABC transporters. nih.govdrugbank.com The ornithine modification itself appears to be detrimental to cellular uptake, likely due to the positively charged amino group. nih.gov This suggests that efficient intracellular release is paramount to achieving therapeutic concentrations of methotrexate.
Implications of Polyglutamylation on Intracellular Retention and Activity
A key metabolic process for methotrexate and other antifolates is polyglutamylation. mdpi.com This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the addition of multiple glutamate residues to the drug molecule. nih.govnih.gov Methotrexate polyglutamates are retained more effectively within the cell and are more potent inhibitors of DHFR and other folate-dependent enzymes compared to the monoglutamated form. mdpi.com
The replacement of the glutamate moiety in methotrexate with ornithine has significant implications for polyglutamylation. Since ornithine is not the natural substrate for FPGS, this compound is not expected to undergo polyglutamylation. nih.govresearchgate.net This lack of polyglutamylation can lead to reduced intracellular retention of the drug, as it is more readily effluxed from the cell. researchgate.net
However, some ornithine-containing analogs have shown increased potency against methotrexate-resistant cell lines. nih.gov This has led to the hypothesis of a "self-potentiation" process, where the ornithine analog, while not being polyglutamylated itself, may interfere with the polyglutamylation of endogenous reduced folates, thereby enhancing its own antifolate activity. nih.gov An aminopterin (B17811) analog with an ornithine substitution was found to be a potent inhibitor of both DHFR and FPGS. nih.gov
Downstream Biochemical and Cellular Effects
The primary mechanism of action of methotrexate, and by extension its active form released from this compound conjugates, is the competitive inhibition of dihydrofolate reductase (DHFR). drugbank.comontosight.ai DHFR is a crucial enzyme in folate metabolism, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). linkos.cz THF and its derivatives are essential cofactors for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA. mdpi.comlinkos.cz
By inhibiting DHFR, this compound ultimately leads to a depletion of intracellular THF pools. linkos.cz This has several downstream consequences:
Inhibition of DNA Synthesis: The lack of THF derivatives, particularly N5,N10-methylenetetrahydrofolate, impairs the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by thymidylate synthase. drugbank.comlinkos.cz This disruption of pyrimidine synthesis halts DNA replication and repair.
Inhibition of Purine Synthesis: THF derivatives are also required for two key steps in the de novo purine synthesis pathway, catalyzed by glycinamide (B1583983) ribonucleotide (GAR) transformylase and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase. mdpi.comlinkos.cz Inhibition of these enzymes leads to a shutdown of purine production.
Induction of Apoptosis: The disruption of DNA synthesis and cellular metabolism can trigger programmed cell death, or apoptosis. nih.govoup.com Methotrexate has been shown to induce caspase-dependent apoptosis, which can be mediated by the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential. nih.govresearchgate.net
Alteration of Cellular Signaling: The accumulation of AICAR ribonucleotide due to the inhibition of AICAR transformylase can lead to an increase in extracellular adenosine (B11128), which has anti-inflammatory effects. drugbank.com
Pathways of Nucleotide Pool Depletion and Impact on DNA/RNA Synthesis
Methotrexate, a cornerstone of chemotherapy, primarily functions as a folic acid antagonist. researchgate.netpharmacologyeducation.org Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme for the conversion of folic acid to its active form, tetrahydrofolate (THF). pharmacologyeducation.orgmdpi.comlinkos.cz THF and its derivatives are crucial cofactors in the synthesis of purine and pyrimidine nucleotides, the fundamental building blocks of DNA and RNA. mdpi.comlinkos.cz By inhibiting DHFR, methotrexate leads to a depletion of intracellular THF pools. linkos.cz
This depletion has a cascading effect on nucleotide biosynthesis. Specifically, the lack of THF derivatives hinders the de novo synthesis of thymidylate and purine nucleotides. researchgate.netmdpi.com The reduction in thymidylate, a key component of DNA, directly inhibits DNA synthesis and repair, leading to what is often termed a "thymineless death" in rapidly proliferating cancer cells. researchgate.net In human lymphocytic cells, methotrexate has been shown to cause a rapid and significant decrease in the intracellular pools of deoxythymidine triphosphate and deoxycytidine triphosphate. scispace.com
Modulation of Polyamine Metabolism and Reactive Oxygen Species (ROS) Generation
The inclusion of ornithine in the conjugate introduces a direct link to polyamine metabolism, a pathway crucial for cell growth, proliferation, and differentiation. Ornithine is the direct precursor for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), through the action of the enzyme ornithine decarboxylase (ODC). aging-us.comnih.govfrontiersin.org
Methotrexate has been shown to indirectly inhibit polyamine synthesis. aacrjournals.orgresearchgate.netnih.gov By depleting the cofactors derived from folic acid, methotrexate can reduce the levels of S-adenosylmethionine (SAM), a molecule required for the conversion of putrescine to spermidine and spermine. nih.govexagen.com Studies have demonstrated that methotrexate treatment leads to decreased intracellular levels of spermidine and spermine in lymphocytes. nih.gov
A critical aspect of methotrexate's action is the induction of reactive oxygen species (ROS). nih.govnih.gov The generation of ROS is considered an important factor in its cytotoxic and anti-inflammatory effects. nih.govnih.gov Methotrexate-induced ROS can lead to oxidative stress, damage to cellular components, and ultimately trigger apoptosis. dovepress.complos.org
Conversely, polyamines can act as scavengers of ROS. oup.com The ornithine component of the conjugate, by potentially serving as a substrate for polyamine synthesis, could therefore modulate the intracellular ROS levels. cropj.com Overexpression of ODC, the enzyme that converts ornithine to putrescine, has been shown to reduce methotrexate-induced apoptosis by decreasing intracellular ROS production. nih.govresearchgate.net This suggests a potential dual role for the this compound conjugate: while the methotrexate part induces ROS, the ornithine moiety could theoretically be metabolized to polyamines that counteract this effect, potentially altering the balance between cytotoxicity and cellular protection.
Table 1: Effects of Methotrexate on Cellular Processes
| Cellular Process | Effect of Methotrexate | Reference |
| Nucleotide Synthesis | Inhibition of de novo purine and thymidylate synthesis | researchgate.net, mdpi.com |
| Polyamine Levels | Decreased intracellular spermidine and spermine | nih.gov |
| ROS Generation | Increased intracellular ROS | nih.gov, nih.gov |
| Apoptosis | Induction in activated T-cells and various cancer cell lines | jci.org, ashpublications.org |
Mechanisms of Apoptosis Induction in Target Cells
Methotrexate is a potent inducer of apoptosis, or programmed cell death, in various cell types, including activated T cells and cancer cells. jci.orgashpublications.orgjhrlmc.com The apoptotic cascade triggered by methotrexate is multifaceted and can involve several pathways.
One of the key mechanisms is the disruption of the mitochondrial membrane potential, which is often linked to the generation of ROS. dovepress.comjhrlmc.comjhrlmc.com Methotrexate treatment can lead to the release of cytochrome c from the mitochondria into the cytoplasm, a critical step in the intrinsic pathway of apoptosis. dovepress.com This release is often regulated by the Bcl-2 family of proteins, with methotrexate shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. dovepress.comjhrlmc.com
Furthermore, methotrexate-induced apoptosis can be dependent on the activation of caspases, a family of proteases that execute the final stages of cell death. ashpublications.org In some cell lines, methotrexate has been shown to induce the cleavage and activation of caspase-8, an initiator caspase often associated with the extrinsic apoptosis pathway. ashpublications.org
The role of polyamines in apoptosis is complex and can be context-dependent. nih.govnih.gov Depletion of polyamines can trigger apoptosis in some cell lines, while in others, high levels of polyamines can also be pro-apoptotic. nih.gov However, there is evidence that exogenous administration of spermine can prevent DNA laddering, a hallmark of apoptosis. aacrjournals.orgresearchgate.net The overexpression of ODC, leading to increased polyamine synthesis from ornithine, has been demonstrated to prevent methotrexate-induced apoptosis by inhibiting the decline of Bcl-2, cytochrome c release, and the activation of caspases 9 and 3. nih.gov
Table 2: IC50 Values of Methotrexate in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| HTC-116 | Colorectal Cancer | 0.15 mM | 48 hours | mdpi.com |
| A-549 | Lung Carcinoma | 0.10 mM | 48 hours | mdpi.com |
| Daoy | Medulloblastoma | 9.5x10-2 µM | 6 days | researchgate.net |
| Saos-2 | Osteosarcoma | 3.5x10-2 µM | 6 days | researchgate.net |
| MCF-7 | Breast Cancer | 33 µg/ml | 72 hours | ijmcmed.org |
| BT-20 | Breast Cancer | 67 µg/ml | 72 hours | ijmcmed.org |
Preclinical Evaluation and Mechanistic Efficacy Studies in Vitro and in Vivo
Future Research Directions and Translational Perspectives
Design and Synthesis of Next-Generation Ornithine-Methotrexate Analogues with Improved Specificity
The foundational work on this compound has confirmed that modifying the glutamate (B1630785) moiety of methotrexate (B535133) (MTX) is a viable strategy for creating new analogues. Future efforts will concentrate on the rational design and synthesis of next-generation compounds with superior specificity for cancer cells and enhanced inhibitory activity against key enzymes like dihydrofolate reductase (DHFR).
Key strategies for analogue development include:
Haloacetylation: The synthesis of analogues with potent alkylating activity, such as Nδ-(bromoacetyl)-L-ornithine methotrexate, has shown promise. These compounds can act as irreversible inhibitors, forming covalent bonds with their target enzymes. Future work should explore a wider range of haloacetyl groups and other reactive moieties to optimize reactivity and selectivity. Experiments have shown that Nδ-(bromoacetyl)-L-ornithine analogues exhibit time-dependent inactivation of DHFR, consistent with covalent binding, a characteristic not observed in their chloroacetyl counterparts. oncodesign-services.com
Stereochemical Optimization: The spatial arrangement of atoms is crucial for drug-receptor interactions. Synthesizing and evaluating different stereoisomers of this compound will be essential to identify the most active conformation for DHFR inhibition.
Linker Modification: The nature of the chemical linker between ornithine and methotrexate can influence the compound's stability, solubility, and interaction with transport proteins. Research into different linker technologies, including cleavable and non-cleavable linkers, could yield analogues with improved pharmacokinetic profiles.
Poly-ornithine Chains: Investigating the attachment of di- or tri-ornithine chains to methotrexate could enhance cellular uptake or alter the mechanism of action, potentially overcoming existing resistance pathways.
The inhibitory potential of these newly synthesized analogues is typically evaluated against key enzymes in the folate pathway. As illustrated in the table below, early ornithine derivatives of methotrexate have demonstrated potent inhibition of DHFR and folylpolyglutamate synthetase (FPGS).
Data presented are hypothetical and for illustrative purposes, based on findings that ornithine derivatives are potent against DHFR and FPGS. nih.gov
Elucidation of Unresolved Mechanistic Pathways and Resistance Mechanisms
A thorough understanding of the molecular mechanisms underpinning the action of this compound is paramount for its successful clinical translation. While it is presumed to inhibit DHFR, similar to its parent compound, the ornithine moiety may introduce novel biological activities or alter its interaction with cellular machinery.
Future mechanistic studies should focus on:
Primary Target Validation: Confirming that this compound's primary mode of action is through the inhibition of DHFR and other enzymes in the folate pathway, such as thymidylate synthetase (TYMS) and adenosine (B11128) ribonucleotide transformylase (ATIC). nih.gov
Cellular Uptake and Efflux: Investigating how the ornithine conjugation affects transport across the cell membrane. This includes determining its affinity for the reduced folate carrier (SLC19A1) and its susceptibility to efflux by ABC transporters, which are common mechanisms of MTX resistance. mdpi.com
Interaction with Ornithine Decarboxylase (ODC): A critical area of investigation is the interplay between this compound and ODC. Research has shown that overexpression of ODC can confer resistance to methotrexate by reducing intracellular reactive oxygen species (ROS) and preventing apoptosis. frontiersin.org It is crucial to determine if this compound is susceptible to this resistance mechanism or if it can modulate ODC activity. Studies have demonstrated that MTX-induced apoptosis is ROS-dependent and proceeds via a mitochondria-mediated pathway, which can be counteracted by ODC overexpression. frontiersin.org
Polyglutamylation: A key factor in methotrexate retention and activity is its conversion to polyglutamated forms by the enzyme FPGS. news-medical.net A major cause of intrinsic resistance to MTX is a lack of drug retention, often due to low levels of polyglutamylation. pharmalegacy.comnih.gov It is essential to determine whether this compound is a substrate for FPGS and if its polyglutamation status affects its efficacy and cellular retention.
Integration of this compound Conjugates with Targeted Drug Delivery Systems
To maximize therapeutic index and minimize off-target effects, the integration of this compound into advanced drug delivery systems is a promising strategy. These systems can shield the drug from premature degradation, enhance its solubility, and facilitate its accumulation at the tumor site.
Future research in this area should explore:
Nanoparticle Formulations: Encapsulating this compound within nanoparticles, such as liposomes, polymeric nanoparticles, or nanosized hydroxyapatite (B223615) particles, could improve its pharmacokinetic profile and allow for passive targeting to tumors through the enhanced permeability and retention (EPR) effect. nih.gov
pH-Responsive Systems: Designing delivery systems that release the drug in response to the acidic tumor microenvironment can enhance specificity. For example, pH-sensitive linkers or carriers like DNA tetrahedrons that release their payload in acidic conditions could be employed. ijcap.in
Prodrug Strategies: The ornithine moiety itself can be part of a prodrug design, where the conjugate is inactive until it reaches the target tissue and is cleaved by specific enzymes that are overexpressed in cancer cells. This approach could be analogous to methotrexate-peptide prodrugs designed for activation by enzymes like carboxypeptidase A. researchgate.net
Active Targeting: Conjugating the this compound delivery system to ligands that bind to receptors overexpressed on cancer cells (e.g., antibodies, peptides, or small molecules like folic acid) can further enhance tumor-specific delivery. nih.gov
Development of Advanced Preclinical Models for Comprehensive Evaluation
The successful translation of this compound from the laboratory to the clinic is critically dependent on its rigorous evaluation in preclinical models that accurately recapitulate human cancer biology. Moving beyond traditional 2D cell cultures and standard animal models is essential for obtaining predictive data on efficacy and resistance.
The development and utilization of advanced preclinical models should include:
Patient-Derived Xenografts (PDX): PDX models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, are known to preserve the original tumor's architecture, genetic features, and heterogeneity. nih.govnih.gov Evaluating this compound analogues in a panel of PDX models representing different cancer subtypes can provide robust data on drug responsiveness and identify potential biomarkers of sensitivity. mdpi.com
Organoid Models: Three-dimensional (3D) organoid cultures derived from patient tumors (tumoroids) offer a high-throughput platform for drug screening that better mimics the in vivo tumor environment compared to 2D cell lines. nih.govnih.gov These models can be used to assess the efficacy of different this compound analogues across a diverse range of patient-derived tumors, facilitating a personalized medicine approach. frontiersin.org Organoids are particularly valuable for studying tumor heterogeneity and drug resistance mechanisms. researchgate.net
Humanized Mouse Models: To study the interaction of this compound with the human immune system, humanized mouse models are indispensable. These are immunodeficient mice engrafted with components of the human immune system, such as hematopoietic stem cells or peripheral blood mononuclear cells. td2inc.comoncodesign.com Such models are crucial for evaluating the immunomodulatory effects of the drug and its efficacy in a more physiologically relevant context. oncodesign-services.com
3D Bioprinted Tumor Models: This emerging technology allows for the precise, layer-by-layer construction of 3D tumor models that incorporate different cell types and extracellular matrix components, closely mimicking the native tumor microenvironment. mdpi.com These models can serve as an advanced ex vivo assay for the preclinical evaluation of this compound. mdpi.com
By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its next-generation analogues, paving the way for their successful clinical development and application in oncology.
Q & A
Q. What experimental models are most appropriate for studying the pharmacokinetics of ornithine-methotrexate in hepatic impairment?
Methodological Answer: Use in vivo rodent models with induced cirrhosis (e.g., carbon tetrachloride exposure) to simulate hepatic dysfunction. Measure plasma ammonia levels and methotrexate clearance rates via HPLC, ensuring liver histopathology validation . Clinical studies should adopt transient elastography (FibroScan®) to quantify cirrhosis severity, paired with hyperammonemia thresholds (≥37 μmol/L) for patient stratification .
Q. How can researchers validate the stability of this compound under varying pH conditions for in vitro studies?
Methodological Answer: Conduct accelerated stability testing using buffered solutions (pH 2–9) at 37°C. Quantify degradation products via LC-MS/MS over 72 hours, comparing against reference standards. Include negative controls (e.g., methotrexate alone) to isolate ornithine’s stabilizing effects .
Q. What biomarkers are critical for assessing this compound efficacy in hyperammonemia models?
Methodological Answer: Prioritize ammonia, glutamine, and urea cycle intermediates (e.g., citrulline, arginine) in plasma and hepatic tissue. Use enzymatic assays (e.g., glutamate dehydrogenase for ammonia) and normalize results to liver weight or protein content. Include portal hypertension markers (platelet count <150,000/μL) for clinical correlation .
Advanced Research Questions
Q. How can contradictory data on this compound’s hepatoprotective effects be resolved in preclinical studies?
Methodological Answer: Apply meta-analysis frameworks to harmonize disparate results. Stratify studies by model type (e.g., acute vs. chronic liver injury) and adjust for confounders like dosing schedules or comorbid conditions. Use funnel plots to assess publication bias and GRADE criteria to evaluate evidence quality .
Q. What experimental designs optimize the detection of this compound’s synergistic effects with other ammonia-lowering agents?
Methodological Answer: Implement factorial design trials comparing this compound monotherapy vs. combinations (e.g., rifaximin, lactulose). Measure time-to-ammonia normalization and employ mixed-effects models to account for inter-subject variability. Power calculations should assume a 30% reduction in hyperammonemia recurrence .
Q. How can researchers address the challenge of this compound’s variable bioavailability in oral formulations?
Methodological Answer: Develop enteric-coated tablets to bypass gastric degradation. Validate bioavailability using crossover pharmacokinetic studies in healthy volunteers, with serial blood sampling over 24 hours. Compare AUC and Cₘₐₓ against intravenous formulations, adjusting for first-pass metabolism via hepatic vein catheterization .
Q. What computational approaches predict this compound’s interactions with urea cycle enzymes?
Methodological Answer: Use molecular docking simulations (e.g., AutoDock Vina) to model binding affinities to carbamoyl phosphate synthetase 1 (CPS1). Validate predictions with enzyme inhibition assays (IC₅₀ determination) and correlate with in vivo ammonia reduction data .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing time-series data in this compound trials?
Methodological Answer: Apply linear mixed models (LMMs) to account for repeated measurements and missing data. Use Kaplan-Meier curves for time-to-event outcomes (e.g., hepatic encephalopathy recurrence) and Cox proportional hazards models for covariate adjustment. Report 95% confidence intervals and sensitivity analyses for outlier exclusion .
Q. How can researchers ensure reproducibility in this compound studies despite batch-to-batch variability in drug synthesis?
Methodological Answer: Implement strict quality control protocols, including NMR and HPLC purity checks (≥98% by HPLC). Publish detailed synthetic procedures (e.g., solvent ratios, reaction temperatures) in supplementary materials. Share raw chromatograms and spectra via open-access repositories .
Ethical & Regulatory Considerations
Q. What are the key elements of a compliant clinical trial protocol for this compound in vulnerable populations (e.g., cirrhotic patients)?
Methodological Answer: Include (1) explicit inclusion criteria (e.g., transient elastography >13.0 kPa), (2) contingency plans for hepatic decompensation, and (3) independent Data Safety Monitoring Boards (DSMBs). Adhere to CONSORT guidelines for adverse event reporting and obtain ethics approval with explicit informed consent protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
